
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is a complex organic compound with a unique structure that includes both amino and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate typically involves multiple steps. One common method includes the reaction of 4-amino-4-oxo-3,3-diphenylbutanoic acid with methyl iodide in the presence of a base to form the corresponding methyl ester. This intermediate is then reacted with di(propan-2-yl)amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-4-oxo-3,3-diphenylbutanoic acid
- 4-Amino-4-oxo-3,3-diphenylbutyl methyl ester
- 4-Amino-4-oxo-3,3-diphenylbutyl di(propan-2-yl)amine
Uniqueness
What sets (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
119042-66-9 |
|---|---|
Molekularformel |
C24H36N2O5S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;methyl sulfate |
InChI |
InChI=1S/C23H32N2O.CH4O4S/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-5-6(2,3)4/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H3,(H,2,3,4) |
InChI-Schlüssel |
JTBLDBBLERCTCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


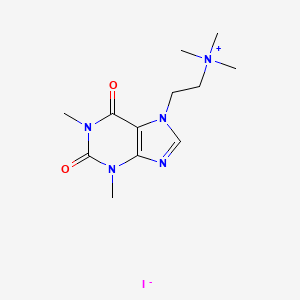
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
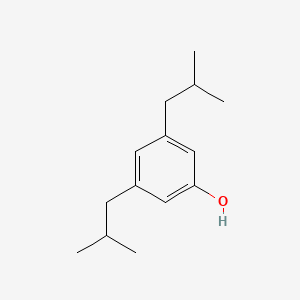
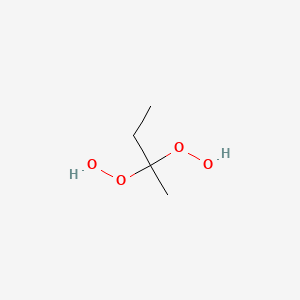
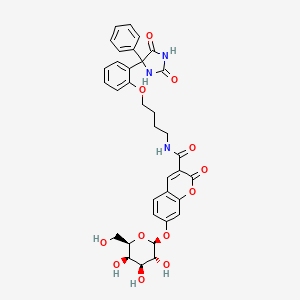

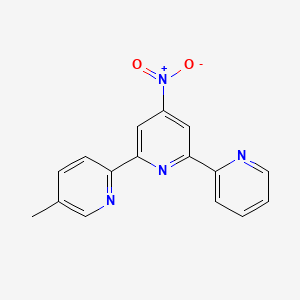
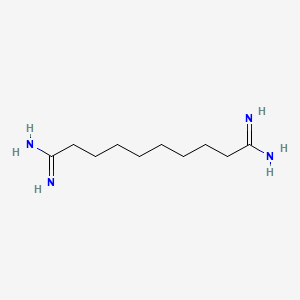
-, (T-4)-](/img/structure/B15345775.png)
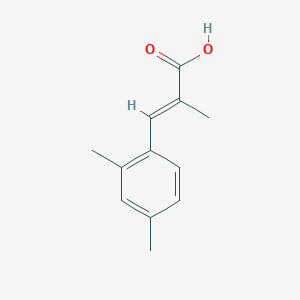
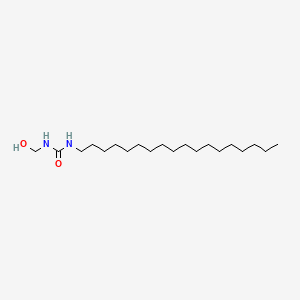

![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
